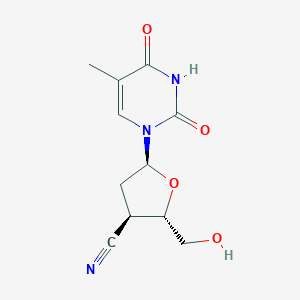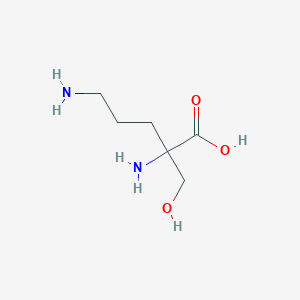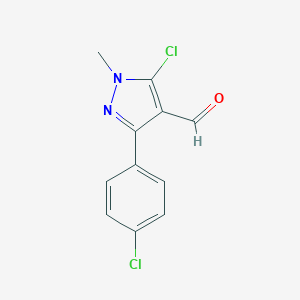![molecular formula C6H15O12P3S3 B038899 [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid CAS No. 113596-09-1](/img/structure/B38899.png)
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, also known as TCEP-HCl, is a widely used reducing agent in biochemical and biological research. It is a water-soluble, odorless, and colorless compound that is commonly used for the reduction of disulfide bonds in proteins and peptides.
Mechanism Of Action
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid acts as a reducing agent by donating electrons to disulfide bonds in proteins and peptides. The reduction of disulfide bonds leads to the formation of free sulfhydryl groups (-SH), which can participate in various biochemical reactions. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is a mild reducing agent that does not react with other functional groups in proteins and peptides, making it a valuable tool for biochemical and biological research.
Biochemical And Physiological Effects
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has no significant biochemical or physiological effects on cells or tissues. It is a non-toxic and non-irritating compound that is safe for use in biochemical and biological research. However, it is important to note that [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid should be handled with care, as it can cause skin and eye irritation.
Advantages And Limitations For Lab Experiments
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has several advantages as a reducing agent in lab experiments. It is a mild reducing agent that does not react with other functional groups in proteins and peptides, making it a valuable tool for biochemical and biological research. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is also water-soluble, which makes it easy to use in aqueous solutions. However, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has some limitations. It is not effective for the reduction of disulfide bonds in proteins and peptides that are buried in the protein structure. In addition, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid can interfere with some protein assays, such as the Bradford assay.
Future Directions
There are several future directions for the use of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid in biochemical and biological research. One area of research is the development of new reducing agents that are more effective for the reduction of disulfide bonds in proteins and peptides that are buried in the protein structure. Another area of research is the development of new protein assays that are not affected by [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid. Finally, there is a need for further research into the biochemical and physiological effects of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, particularly in vivo studies to determine its safety and efficacy for use in humans.
Conclusion:
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, or [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, is a widely used reducing agent in biochemical and biological research. It is a mild reducing agent that is used to reduce disulfide bonds in proteins and peptides, allowing for the study of protein folding, structure, and function. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has several advantages as a reducing agent in lab experiments, including its mildness and water solubility. However, it also has some limitations, such as its ineffectiveness for the reduction of buried disulfide bonds in proteins and peptides and its interference with some protein assays. Further research is needed to develop new reducing agents and protein assays and to determine the safety and efficacy of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid for use in humans.
Synthesis Methods
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is synthesized by reacting tris(2-carboxyethyl)phosphine (TCEP) with thionyl chloride (SOCl2) in the presence of water and triethylamine. The reaction yields [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, which is purified by precipitation with diethyl ether. The purity of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is crucial for its effectiveness as a reducing agent in biochemical and biological research.
Scientific Research Applications
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is commonly used in various scientific research applications, including protein and peptide analysis, proteomics, and structural biology. It is used to reduce disulfide bonds in proteins and peptides, which allows for the study of protein folding, structure, and function. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is also used in proteomics for the preparation of protein samples for mass spectrometry analysis. In addition, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is used in structural biology for the determination of protein structures by X-ray crystallography and NMR spectroscopy.
properties
CAS RN |
113596-09-1 |
|---|---|
Product Name |
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid |
Molecular Formula |
C6H15O12P3S3 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5S,6S)-3,5,6-tris(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4-triol |
InChI |
InChI=1S/C6H15O12P3S3/c7-1-2(8)5(17-20(12,13)23)6(18-21(14,15)24)3(9)4(1)16-19(10,11)22/h1-9H,(H2,10,11,22)(H2,12,13,23)(H2,14,15,24)/t1-,2+,3+,4-,5-,6-/m0/s1 |
InChI Key |
BZIDQHFQSPKXER-HOZKJCLWSA-N |
Isomeric SMILES |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)S)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)S)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
synonyms |
inositol 1,4,5-triphosphorothioate InsPS3 myo-inositol 1,4,5-trisphosphorothioate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)




![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)






